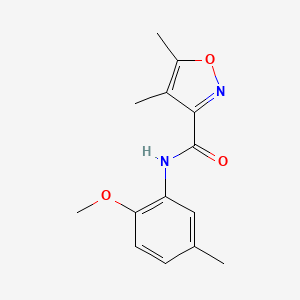

![molecular formula C24H15ClF3N5O2S B10959047 4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959047.png)

4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

carfentrazone-ethyl , belongs to the class of herbicides. Its chemical formula is C₁₃H₁₀Cl₂F₃N₃O₃ with a molecular weight of 384.14 g/mol . Carfentrazone-ethyl is used primarily as a post-emergence herbicide to control broadleaf weeds in various crops and non-crop areas .

Preparation Methods

Carfentrazone-ethyl can be synthesized through several routes. One common method involves the reaction of 2-chloro-5-methylphenol with chloroacetyl chloride to form the intermediate 2-chloro-5-methylphenoxyacetyl chloride. This intermediate then reacts with furan-2-carbaldehyde to yield the desired product. The reaction conditions typically involve refluxing the reactants in suitable solvents, such as dichloromethane or acetonitrile .

Chemical Reactions Analysis

Carfentrazone-ethyl undergoes various chemical reactions:

Aryl Ether Formation: The reaction between 2-chloro-5-methylphenol and furan-2-carbaldehyde forms the aryl ether linkage.

Esterification: The final compound is an ester, formed by the reaction of the intermediate with ethanol.

Stabilization: The trifluoromethyl group enhances the compound’s stability and herbicidal activity.

Common reagents include chloroacetyl chloride, furan-2-carbaldehyde, and ethanol. The major product is carfentrazone-ethyl itself.

Scientific Research Applications

Carfentrazone-ethyl finds applications in:

Agriculture: Effective against broadleaf weeds in crops like wheat, corn, soybeans, and rice.

Turf Management: Used on golf courses, lawns, and sports fields.

Weed Control in Non-Crop Areas: Controls weeds in industrial sites, railways, and roadsides.

Mechanism of Action

Carfentrazone-ethyl inhibits the enzyme protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis in plants. This leads to cell membrane damage, oxidative stress, and eventual weed death.

Comparison with Similar Compounds

Carfentrazone-ethyl stands out due to its trifluoromethyl group, which enhances herbicidal activity. Similar compounds include sulfentrazone and flumioxazin.

Properties

Molecular Formula |

C24H15ClF3N5O2S |

|---|---|

Molecular Weight |

529.9 g/mol |

IUPAC Name |

4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |

InChI |

InChI=1S/C24H15ClF3N5O2S/c1-11-3-5-14(25)16(7-11)34-9-13-4-6-15(35-13)21-31-22-20-19(29-10-33(22)32-21)18-12(2)8-17(24(26,27)28)30-23(18)36-20/h3-8,10H,9H2,1-2H3 |

InChI Key |

QCJBPRYLEDAVHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C(F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Fluorophenyl)-7-(pentafluoroethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10958967.png)

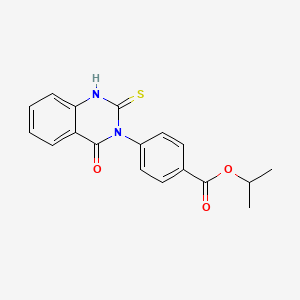

![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazin-1(2H)-one](/img/structure/B10958984.png)

![N-cyclopropyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B10958993.png)

![2-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10959000.png)

![ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10959005.png)

![N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959018.png)

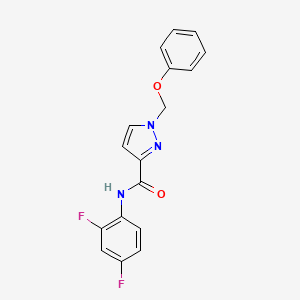

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10959039.png)

![(5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10959044.png)

![5-[(3,5-dimethylphenoxy)methyl]-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B10959046.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10959054.png)

![4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10959058.png)